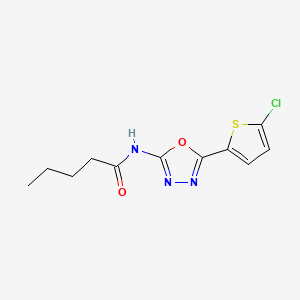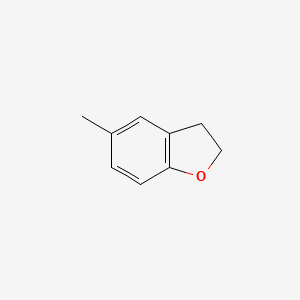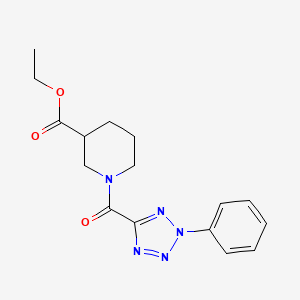![molecular formula C18H15Cl3FN3OS2 B2761676 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole CAS No. 344272-24-8](/img/structure/B2761676.png)
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains several functional groups, including sulfanyl, sulfinyl, and methyl groups .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible starting material is 2-chloro-6-fluorobenzyl chloride, which can be used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole . The exact synthetic route would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The molecule also contains several chlorine and fluorine atoms, which can significantly affect its chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the various functional groups. For example, the sulfanyl and sulfinyl groups could potentially undergo redox reactions. Additionally, the chlorine and fluorine atoms could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the 1,2,4-triazole ring could affect its acidity and basicity. The chlorine and fluorine atoms could also affect its polarity and reactivity .Wissenschaftliche Forschungsanwendungen
Selective Separation of Aqueous Sulphate Anions
Research demonstrates the use of 1,2,4-triazole derivatives in the selective separation of sulphate anions from aqueous solutions. This application is particularly relevant in environmental chemistry and water treatment processes. The study by Luo et al. (2017) highlights the special recognition of sulphate–water clusters through crystallization facilitated by triazole derivatives, showcasing their potential in addressing challenges associated with sulphate pollution in water bodies (Luo et al., 2017).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 1,2,4-triazole compounds are well-documented, with several studies reporting the synthesis and efficacy of these derivatives against various bacterial and fungal strains. Wang et al. (2010) synthesized novel sulfanilamide-derived 1,2,3-triazole compounds, demonstrating promising antibacterial potency, indicating their potential use in developing new antimicrobial agents (Wang et al., 2010).
Corrosion Inhibition
Triazole derivatives have been explored for their corrosion inhibition capabilities, particularly in protecting metals against corrosion in acidic media. This application is crucial in the field of materials science and engineering, where the longevity and durability of metal components are of paramount importance. A study by Lagrenée et al. (2002) on a new triazole derivative demonstrated very good inhibitor properties, making these compounds valuable in the development of corrosion inhibitors (Lagrenée et al., 2002).
Synthesis and Structural Characterization
The synthesis and structural characterization of 1,2,4-triazole derivatives form the basis for understanding their chemical behavior and potential applications. Research in this area focuses on developing new synthetic methods, exploring different substituents, and understanding the impact of these modifications on the compounds' physical and chemical properties. For instance, Zumbrunn (1998) detailed the versatile synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles, demonstrating the adaptability of triazole chemistry for various applications (Zumbrunn, 1998).
Eigenschaften
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,4-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3FN3OS2/c1-25-17(10-28(26)9-11-5-6-12(19)7-15(11)21)23-24-18(25)27-8-13-14(20)3-2-4-16(13)22/h2-7H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWACHTKOAWJDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)CS(=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

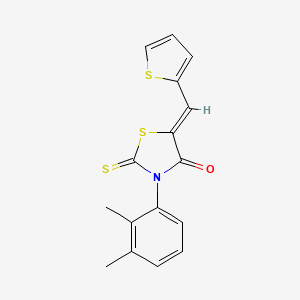

![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761596.png)

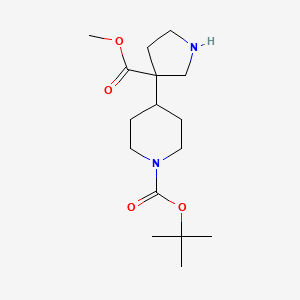

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2761603.png)
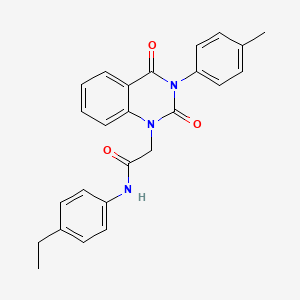
![5-[(4-Chloranylphenoxy)methyl]-1h-1,2,3,4-Tetrazole](/img/structure/B2761607.png)


